1-benzhydryl-3-(2-(2-methyl-1H-imidazol-1-yl)ethyl)urea
Description
1-Benzhydryl-3-(2-(2-methyl-1H-imidazol-1-yl)ethyl)urea is a urea derivative featuring a benzhydryl (diphenylmethyl) group and a 2-methylimidazole moiety linked via an ethyl spacer. Its structure combines lipophilic (benzhydryl) and heteroaromatic (imidazole) components, which may influence biological activity, solubility, and pharmacokinetics.
Properties
IUPAC Name |
1-benzhydryl-3-[2-(2-methylimidazol-1-yl)ethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O/c1-16-21-12-14-24(16)15-13-22-20(25)23-19(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-12,14,19H,13,15H2,1H3,(H2,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCVQQXWCGWTFBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CCNC(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-benzhydryl-3-(2-(2-methyl-1H-imidazol-1-yl)ethyl)urea typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of glyoxal and ammonia, followed by methylation to introduce the 2-methyl group.
Attachment of the Benzhydryl Group: The benzhydryl group can be introduced via a nucleophilic substitution reaction using benzhydryl chloride and an appropriate nucleophile.
Formation of the Urea Moiety: The final step involves the reaction of the intermediate with an isocyanate to form the urea linkage.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-Benzhydryl-3-(2-(2-methyl-1H-imidazol-1-yl)ethyl)urea can undergo various chemical reactions, including:
Reduction: The benzhydryl group can be reduced to a benzyl group using reducing agents like lithium aluminum hydride.
Substitution: The urea moiety can participate in nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, thiols, and alcohols.
Major Products:
Oxidation: Oxidized imidazole derivatives.
Reduction: Reduced benzhydryl derivatives.
Substitution: Substituted urea derivatives.
Scientific Research Applications
1-Benzhydryl-3-(2-(2-methyl-1H-imidazol-1-yl)ethyl)urea has several scientific research applications, including:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Biological Studies: Investigation of its biological activity, including antimicrobial, antifungal, and anticancer properties.
Chemical Synthesis: Use as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 1-benzhydryl-3-(2-(2-methyl-1H-imidazol-1-yl)ethyl)urea involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The benzhydryl group may enhance the compound’s binding affinity to its targets, while the urea moiety can form hydrogen bonds with biological molecules .
Comparison with Similar Compounds
Physicochemical and Functional Implications
Solubility and Lipophilicity
- The benzhydryl group in the target compound increases logP (lipophilicity), which may enhance blood-brain barrier penetration but limit water solubility. In contrast, analogs with methoxy groups (e.g., ) or hydroxypropyl chains (e.g., ) exhibit improved solubility due to polar substituents.
- Positional isomerism in imidazole-aniline derivatives (e.g., vs. ) affects melting points, suggesting differences in crystalline packing and stability.
Key Differentiators of the Target Compound
Bulkier Substituents : The benzhydryl group may confer unique target selectivity compared to smaller aryl/alkyl groups in analogs.
Synthetic Accessibility : While yields for benzimidazole-ureas are high (85–90%), the target compound’s synthesis may face challenges due to steric hindrance from the benzhydryl group.
Pharmacokinetic Profile : Enhanced lipophilicity could prolong half-life but necessitate formulation adjustments to mitigate solubility issues.
Biological Activity
1-Benzhydryl-3-(2-(2-methyl-1H-imidazol-1-yl)ethyl)urea is a synthetic organic compound that incorporates a benzhydryl group, an imidazole ring, and a urea moiety. This unique structure positions it as a potential candidate for various biological activities, particularly in medicinal chemistry.
Chemical Structure and Properties
The compound's IUPAC name is 1-benzhydryl-3-[2-(2-methylimidazol-1-yl)ethyl]urea, with the molecular formula and a molecular weight of 350.42 g/mol. The presence of the imidazole ring suggests potential interactions with biological targets similar to other imidazole derivatives.
Target of Action
The specific biological targets of this compound remain largely unknown. However, the imidazole ring is known for its role in many biologically active compounds, which may indicate multiple potential targets.
Mode of Action
The compound likely interacts with various biochemical pathways, influenced by the structural characteristics of the imidazole and urea moieties. Imidazole derivatives are known to exhibit diverse activities, including antimicrobial and anticancer properties.
Pharmacokinetics
Imidazole derivatives are generally characterized by good solubility in polar solvents, which can enhance their absorption and distribution within biological systems. This property is crucial for evaluating their therapeutic potential.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies on related imidazole derivatives have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi. The Minimum Inhibitory Concentration (MIC) values for these compounds often range from 6.25 to 100 µg/mL against various pathogens, suggesting that this compound could possess comparable activity .
Anticancer Activity
The anticancer potential of related compounds has been documented, with some exhibiting cytotoxic effects on cancer cell lines such as Ehrlich’s ascites carcinoma (EAC) and Dalton’s lymphoma ascites (DLA). The biological activity often correlates with structural modifications in the imidazole or urea components .
Comparative Analysis
To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:
| Compound Name | Structure | Key Features | Biological Activity |
|---|---|---|---|
| 1-Benzhydryl-3-(2-(1H-imidazol-1-yl)ethyl)urea | Lacks 2-methyl group | Similar base structure | Variable activity |
| 1-Benzhydryl-3-(2-(2-methyl-1H-imidazol-1-yl)ethyl)thiourea | Contains thiourea moiety | Altered reactivity | Potentially different activity profile |
The presence of the 2-methyl group in the imidazole ring may enhance the compound's reactivity and biological activity compared to its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
